5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-7-5-12(17-18-14)10-3-2-4-11(9-10)19-26(22,23)15-8-6-13(16)24-15/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFUWOLHIKZHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Key Reaction Types
The compound participates in reactions characteristic of sulfonamides and heterocyclic systems:
Mechanistic Insights
Reactions often proceed via intermediates such as sulfonyl radicals or enolate species, as observed in analogous systems:
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Sulfonamide Hydrolysis :
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Acidic Conditions : Protonation of the sulfonamide nitrogen weakens the S–N bond, facilitating cleavage.
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Basic Conditions : Deprotonation generates a nucleophilic nitrogen, attacking the sulfonate group.
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Pyridazine Reactivity :
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Radical-Mediated Reactions :
Reaction Conditions and Optimization
Critical parameters for synthesis and stability:
Stability and Reactivity
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Physical Stability : Stable under standard laboratory conditions (room temperature, inert atmosphere) but sensitive to light and moisture.
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Chemical Stability :
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Biological Reactivity :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide exhibit significant antimicrobial properties.
- Mechanism of Action : This compound likely inhibits bacterial growth by targeting folate synthesis pathways, similar to other sulfonamides. It may act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate metabolism.
- Case Study : A study evaluated the efficacy of this compound against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated minimal inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L, demonstrating effective antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines.
- Mechanism of Action : The compound may exert its effects by interfering with key metabolic pathways essential for cancer cell proliferation, potentially leading to apoptosis.
- Case Study : In vitro studies reported that this compound showed significant cytotoxicity against several cancer cell lines, with GI50 values indicating effective inhibition of cell growth at concentrations above 10 µM .
Data Summary Table
| Application Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Anticancer | 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)... | GI50 > 10 µM | Significant cytotoxicity in cancer cells |
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide (F261-0046)
- Molecular Formula : C₁₇H₁₇N₃O₄S₃
- Key Differences : Ethyl group replaces chlorine at the thiophene 5-position.
- Impact : The ethyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility. This substitution is common in screening libraries to balance bioavailability and potency .
5-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Variations in the Aryl Sulfonamide Group
Angiotensin AT2 Receptor Ligands ()
Compounds such as 3-(3-((1H-imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide (Compound 9) feature pyrimidine or benzothiazole substituents instead of pyridazine.
- Key Differences: Pyrimidine rings (e.g., cyano or bromo substituents) vs. pyridazine.
- Impact : Pyridazine’s electron-deficient nature may enhance binding to polar residues in enzyme active sites, whereas pyrimidines offer more hydrogen-bonding versatility .
5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
- Key Differences : 2-Oxopyrrolidine (a lactam) replaces methanesulfonylpyridazine.
Pharmacological Analogs
BAY 59-7939 (Rivaroxaban Analog)
- Structure: Features an oxazolidinone-morpholine core instead of pyridazine.
- Activity : Direct Factor Xa inhibitor.
- Comparison: The target compound’s sulfonylpyridazine may mimic the oxazolidinone’s role in serine protease binding, but with distinct electronic properties .
Structural and Pharmacokinetic Data Table
Key Findings
Electronic Effects : The methanesulfonylpyridazine group in the target compound provides strong electron-withdrawing character, likely enhancing interactions with positively charged residues in enzyme active sites compared to ethyl or lactam substituents .
Solubility vs. Permeability : Chlorine substituents improve solubility over ethyl groups but may reduce blood-brain barrier penetration. Thiazolopyridine analogs () trade solubility for aromatic interactions .
Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) is common for aryl sulfonamides, but pyridazine functionalization requires precise sulfonylation conditions .
Biological Activity
5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.91 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide group that can enhance its pharmacological properties.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Carbonic Anhydrase Inhibition : Sulfonamides are known inhibitors of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating pH and fluid balance. Inhibiting CA can have therapeutic effects in conditions such as glaucoma and edema .
- Antimicrobial Activity : Many thiophene derivatives have demonstrated antimicrobial properties. The presence of the sulfonamide group may enhance this activity against bacterial strains .
- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .
Case Studies and Experimental Data
- Inhibition Studies : A study investigating a series of thiophene-2-sulfonamides found that certain derivatives exhibited significant inhibition of human carbonic anhydrase isoforms, particularly hCA II, with IC50 values in the subnanomolar range . This suggests that this compound may possess similar inhibitory capabilities.
- Crystallographic Analysis : Recent X-ray crystallography studies have provided insights into the solid-state structure of related compounds, indicating strong hydrogen bonding interactions that may influence their biological activity and stability . Understanding these interactions can help predict the behavior of this compound in biological systems.
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | Potential CA inhibitor | TBD | Inhibition of carbonic anhydrase |
| Related thiophene derivatives | Antimicrobial | 50 - 500 | Disruption of bacterial cell wall |
| Other sulfonamides | Anti-inflammatory | 200 - 1000 | Inhibition of inflammatory mediators |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodology : Start with nucleophilic substitution between pyridazine derivatives and sulfonyl chlorides. For example, react 3-amino-6-methanesulfonylpyridazine with 5-chlorothiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., 1,2-dimethoxyethane) using sodium hydride as a base . Optimize reaction temperature (e.g., 60–90°C), stoichiometry (1:1 molar ratio of amine to sulfonyl chloride), and catalyst (e.g., Pd-PEPPSI-SIPr for cross-coupling steps) to improve yield . Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution .
Q. How can the structural and electronic properties of this compound be characterized to confirm its identity and purity?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation in DMSO/water (2:1) and analyze crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazine groups) .
- Spectroscopy : Use and NMR (in CDCl or DMSO-d) to assign protons and carbons, focusing on aromatic regions (δ 6.8–7.2 ppm for thiophene and pyridazine) and sulfonamide NH (~δ 10 ppm) .
- Mass spectrometry : Confirm molecular weight via HRMS (DART-ESI+) with <2 ppm error .
Q. What is the hypothesized mechanism of action for this compound in modulating chemokine receptors (e.g., CCR4)?
- Methodology : Perform competitive binding assays using radiolabeled ligands (e.g., -CCL17) and HEK293 cells expressing CCR4. Measure IC values to assess affinity . Use molecular docking studies to predict interactions between the sulfonamide group and receptor residues (e.g., Lys or Asp in CCR4’s binding pocket) .
Q. Which analytical techniques are critical for detecting impurities or by-products during synthesis?
- Methodology :
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate impurities. Monitor for chlorinated by-products (e.g., unreacted sulfonyl chloride) .
- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced CCR4 antagonism?
- Methodology :
- Substituent variation : Replace the methanesulfonyl group with trifluoromethyl or nitro groups to alter electron-withdrawing effects. Test derivatives in vitro for CCR4 binding affinity .
- Scaffold hopping : Synthesize analogs with pyrazine or thiadiazole cores instead of pyridazine and compare activity .
- Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC values .
Q. What strategies resolve contradictions in reported crystallographic data for sulfonamide-containing heterocycles?
- Methodology : Compare unit cell parameters (e.g., space group ) and hydrogen-bonding motifs (e.g., N–H···O=S interactions) across multiple datasets . Use Rietveld refinement to validate polymorphic forms if discrepancies arise.
Q. How do solvatomorphism and polymorphism affect the compound’s bioavailability and stability?
- Methodology :
- Stability testing : Store crystals in DMSO/water (2:1) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC .
- Dissolution studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λ = 254 nm) .
Q. What computational approaches predict metabolic pathways and toxicity profiles for this compound?
- Methodology :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of thiophene) and toxicity endpoints (e.g., Ames test alerts) .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess susceptibility to oxidative degradation .
Q. How can conflicting data on synthetic yields be reconciled across different laboratories?
- Methodology :
- Inter-lab validation : Reproduce reactions using identical reagents (e.g., TMPMgCl·LiCl) and anhydrous THF. Track water content via Karl Fischer titration .
- By-product analysis : Use LC-MS to identify side products (e.g., dimerization via unprotected amine groups) and adjust protecting group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
